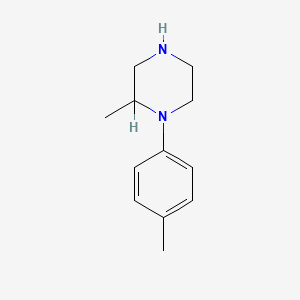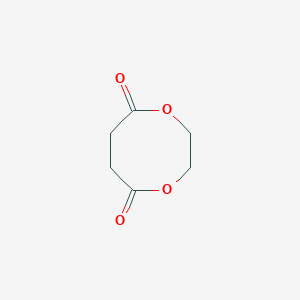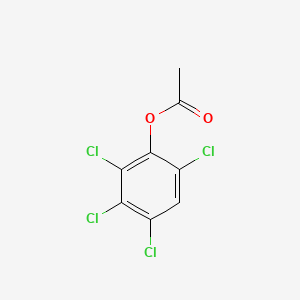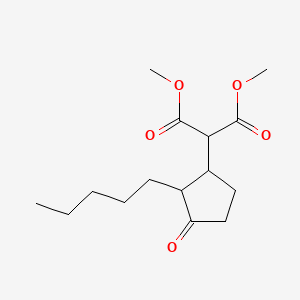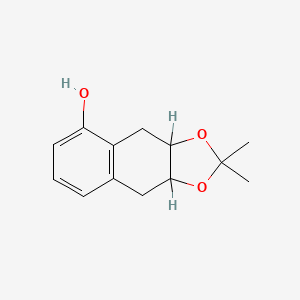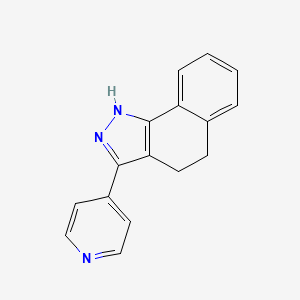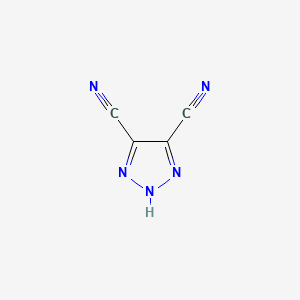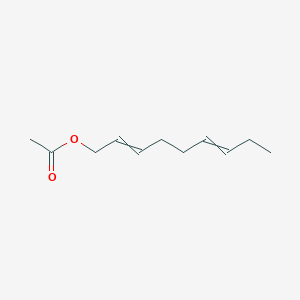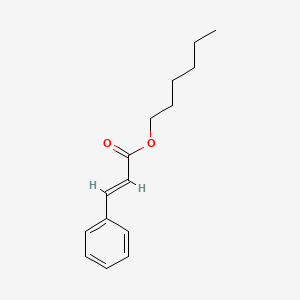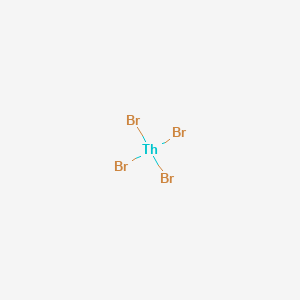
Thorium tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium tetrabromide is an inorganic compound with the chemical formula ThBr4. It is a white solid that exists in two polymorphic forms: low-temperature α-type and high-temperature β-type. Both forms are deliquescent and easily soluble in water, ethanol, and ethyl acetate
Métodos De Preparación
Thorium bromide can be synthesized through several methods:
-
Reaction of Thorium Dioxide, Bromine, and Carbon: : Thorium dioxide (ThO2) reacts with bromine (Br2) and carbon © at temperatures between 800°C and 900°C to produce a mixture of α and β forms of thorium bromide. The pure α-form can be obtained by heating the mixture at 330°C to 375°C for an extended period, while the pure β-form is obtained by heating the product to 470°C and then rapidly cooling it in ice water . [ \text{ThO}_2 + 2 \text{C} + 2 \text{Br}_2 \rightarrow \text{ThBr}_4 + 2 \text{CO} ]
-
Reaction of Thorium and Bromine: : Thorium metal reacts directly with bromine to form thorium bromide .
-
Reaction of Thorium Hydroxide with Hydrobromic Acid: : Thorium hydroxide reacts with hydrobromic acid to crystallize hydrates from the solution .
Análisis De Reacciones Químicas
Thorium bromide undergoes various chemical reactions, including:
Oxidation: Thorium bromide reacts with fluorine gas under standard conditions and with chlorine or oxygen when heated.
Reduction: Thorium bromide can be reduced to lower oxidation states in the presence of suitable reducing agents.
Substitution: Thorium bromide can undergo substitution reactions with other halides or ligands to form different thorium compounds.
Common reagents used in these reactions include fluorine gas, chlorine gas, and oxygen. The major products formed from these reactions are thorium fluoride, thorium chloride, and thorium oxybromide .
Aplicaciones Científicas De Investigación
Thorium bromide has several scientific research applications:
Material Science: The unique crystal structure of thorium bromide makes it a subject of interest in material science research.
Nuclear Science: Thorium compounds, including thorium bromide, are studied for their potential use in nuclear reactors due to thorium’s abundance and favorable nuclear properties.
Mecanismo De Acción
The mechanism by which thorium bromide exerts its effects is primarily through its chemical reactivity. Thorium bromide can interact with various molecular targets, including halogens and oxygen, to form different thorium compounds. The pathways involved in these reactions include oxidation, reduction, and substitution mechanisms .
Comparación Con Compuestos Similares
Thorium bromide can be compared with other thorium halides, such as thorium chloride (ThCl4) and thorium iodide (ThI4):
Thorium Chloride (ThCl4): Thorium chloride is similar to thorium bromide in terms of its chemical reactivity and applications.
Thorium Iodide (ThI4): Thorium iodide shares similar chemical properties with thorium bromide but has a different crystal structure and reactivity due to the larger size of the iodine atom compared to bromine.
Thorium bromide is unique due to its specific crystal structures and the conditions under which it can be synthesized and transformed.
Propiedades
Número CAS |
13453-49-1 |
|---|---|
Fórmula molecular |
Br4Th |
Peso molecular |
551.65 g/mol |
Nombre IUPAC |
thorium(4+);tetrabromide |
InChI |
InChI=1S/4BrH.Th/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
OMDXFCRSKHYDTM-UHFFFAOYSA-J |
SMILES |
Br[Th](Br)(Br)Br |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Th+4] |
Key on ui other cas no. |
13453-49-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


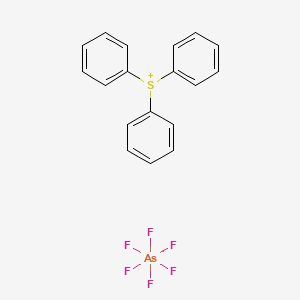
![2-benzo[f]quinolin-3-ylindene-1,3-dione](/img/structure/B1606410.png)
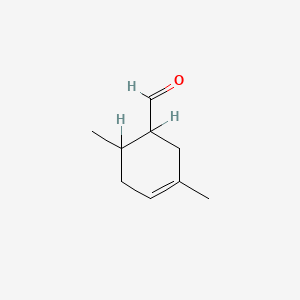
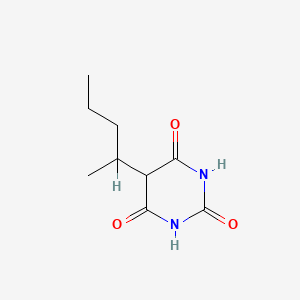
![Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-](/img/structure/B1606414.png)
